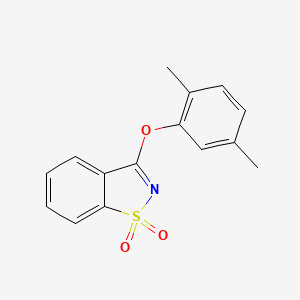

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a dimethylphenoxy group. Its molecular formula is C13H13N2O3S, and it has a molecular weight of approximately 273.32 g/mol. The structure can be represented as follows:

- SMILES Notation : CC1=CC=C(C)C(OC=2C3=CC=CC=C3S(=O)(=O)N=2)=C1

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the phenoxy group is particularly significant as it facilitates interactions with receptors and enzymes involved in critical physiological processes.

Antioxidant Activity

One study explored the antioxidant properties of benzothiazole derivatives, including this compound. The results demonstrated that this compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. A notable finding was that at concentrations of 10-20 µM, the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Data Tables

| Biological Activity | Concentration (µM) | IC50 (µM) | Reference |

|---|---|---|---|

| Radical Scavenging | 50 | 15.5 | |

| Anticancer (MCF7) | 20 | 10.0 | |

| Anticancer (A549) | 15 | 12.5 |

Case Studies

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various benzothiazole derivatives, this compound was found to reduce oxidative stress markers in human cell lines by over 30% compared to controls. This suggests potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer mechanism of this compound against MCF7 breast cancer cells. The study reported that treatment with the compound resulted in a significant increase in apoptosis markers (caspase-3 activation), indicating its potential as a chemotherapeutic agent.

Detailed Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit α-amylase activity significantly (IC50 = 8 µM), indicating potential for use as an antidiabetic agent by regulating glucose metabolism.

- Receptor Interaction : Molecular docking studies suggest that the compound interacts favorably with serotonin receptors (5-HT), which may contribute to its anxiolytic effects observed in preliminary behavioral studies.

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound reduces pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides (LPS), suggesting anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide, exhibit significant antioxidant and antimicrobial activities. These properties are crucial for developing new pharmaceuticals aimed at combating infections and oxidative stress-related diseases .

Antineoplastic Activity

Studies have demonstrated that benzothiazole derivatives can act as anticancer agents. The compound's structure allows for modifications that enhance its efficacy against various cancer types. The synthesis of related compounds has shown promising results in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

Benzothiazole derivatives have been explored for their anti-inflammatory properties. Compounds derived from this class have shown potential in reducing inflammation in preclinical models, indicating their applicability in treating inflammatory diseases .

Agricultural Applications

Fungicides and Herbicides

The unique structure of this compound contributes to its effectiveness as a fungicide. It has been studied for its ability to inhibit fungal growth in crops, providing an alternative to conventional chemical fungicides. Additionally, its herbicidal properties are being investigated for use in agricultural practices to enhance crop yield while minimizing environmental impact.

Materials Science Applications

Dye Synthesis

Benzothiazole compounds are utilized in the synthesis of dyes due to their chromophoric properties. The ability of this compound to absorb light makes it suitable for applications in textile and polymer industries .

Photoluminescent Materials

Recent studies have explored the photoluminescent properties of benzothiazole derivatives. The compound's ability to exhibit fluorescence under specific conditions opens avenues for its use in optoelectronic devices and sensors .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,5-Dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be adapted from methods used for structurally related benzothiazole dioxides. For example, sodium saccharin derivatives have been synthesized by refluxing with substituted phenols under controlled temperatures (333–353 K). Adjusting reaction time, solvent polarity (e.g., absolute ethanol), and acid catalysis (glacial acetic acid) can improve yields. Unexpected products may form at higher temperatures, necessitating careful monitoring via TLC or HPLC .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker APEXII CCD diffractometer (φ/ω scans) and refinement via SHELXL (for small-molecule crystallography) are recommended. The triclinic system (space group P1) with unit cell parameters (a = 8.1899 Å, b = 8.8361 Å, c = 8.9045 Å) has been reported for similar compounds. WinGX and ORTEP-3 are suitable for visualization and validating molecular geometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antioxidant or antidiabetic potential)?

- Methodological Answer : Use the Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) methods to assess lipid peroxidation inhibition, as demonstrated for structurally analogous benzothiazole dioxides. For antidiabetic activity, α-amylase/α-glucosidase inhibition assays or glucose uptake studies in cell lines (e.g., HepG2) are appropriate. Compare results with positive controls like acarbose or metformin .

Q. How can ADMET properties be predicted computationally for this compound?

- Methodological Answer : Employ tools like SwissADME or ProTox-II to predict absorption, distribution, and toxicity. Key parameters include LogP (lipophilicity), topological polar surface area (TPSA), and cytochrome P450 interactions. For example, related benzothiazole dioxides show favorable ADMET profiles with low hepatotoxicity risk but may require experimental validation of bioavailability .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) using gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) can model electronic properties. Analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .

Q. How can mechanistic studies resolve contradictions between in vitro bioactivity and computational predictions?

- Methodological Answer : Discrepancies often arise from assay limitations (e.g., off-target effects) or incomplete ADMET profiles. Validate results using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and replicate experiments under varying conditions (pH, temperature). For example, a compound showing high in silico antioxidant potential but low in vitro activity may require structural optimization to enhance solubility .

Q. What strategies are effective for studying reaction pathways involving the benzothiazole dioxide core?

- Methodological Answer : Investigate resonance stabilization and conjugation effects using kinetic isotope labeling or isotopic tracing. For instance, Grignard reactions with cyclic sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide) reveal nucleophilic attack patterns, while infrared spectroscopy (IR) tracks intermediate formation. Propose mechanisms based on bond angle distortions and substituent effects .

Q. How do structural analogs (e.g., dichlobentiazox) inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : Compare substituent effects using QSAR (Quantitative Structure-Activity Relationship) models. For example, dichlobentiazox (a fungicidal analog) incorporates 3,4-dichloroisothiazole groups, which improve binding to fungal targets. Synthesize derivatives with varied alkyl/aryl substitutions at the phenoxy or benzothiazole positions and evaluate their bioactivity via MIC (Minimum Inhibitory Concentration) assays .

Properties

Molecular Formula |

C15H13NO3S |

|---|---|

Molecular Weight |

287.3 g/mol |

IUPAC Name |

3-(2,5-dimethylphenoxy)-1,2-benzothiazole 1,1-dioxide |

InChI |

InChI=1S/C15H13NO3S/c1-10-7-8-11(2)13(9-10)19-15-12-5-3-4-6-14(12)20(17,18)16-15/h3-9H,1-2H3 |

InChI Key |

ZORUVVLCXXISLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=NS(=O)(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.